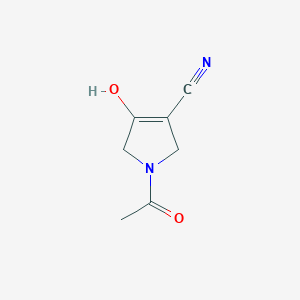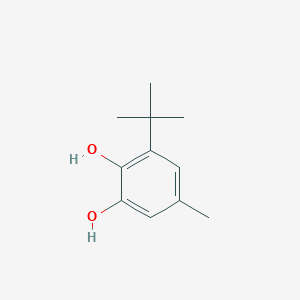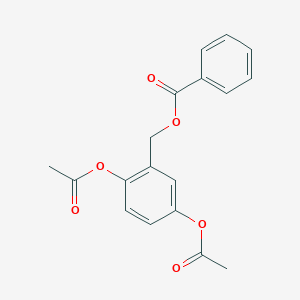
(2,5-Diacetyloxyphenyl)methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Diacetyloxyphenyl)methyl benzoate, also known as DAPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DAPB is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
Applications De Recherche Scientifique
(2,5-Diacetyloxyphenyl)methyl benzoate has been studied for its potential applications in various scientific fields. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate has been investigated for its anti-inflammatory and anti-tumor properties. Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins that cause inflammation. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In material science, (2,5-Diacetyloxyphenyl)methyl benzoate has been used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. (2,5-Diacetyloxyphenyl)methyl benzoate can act as a linker molecule that connects metal ions to form MOFs with specific properties.
Mécanisme D'action
The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inhibiting COX-2 activity involves the binding of (2,5-Diacetyloxyphenyl)methyl benzoate to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which reduces inflammation. The mechanism of action of (2,5-Diacetyloxyphenyl)methyl benzoate in inducing apoptosis in cancer cells is not fully understood, but it may involve the disruption of mitochondrial function and the activation of caspase enzymes.
Biochemical and Physiological Effects
Studies have shown that (2,5-Diacetyloxyphenyl)methyl benzoate can reduce inflammation and pain in animal models of arthritis and colitis. (2,5-Diacetyloxyphenyl)methyl benzoate has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Diacetyloxyphenyl)methyl benzoate has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. (2,5-Diacetyloxyphenyl)methyl benzoate can also be modified to produce analogs with different properties. However, the limitations of (2,5-Diacetyloxyphenyl)methyl benzoate include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on (2,5-Diacetyloxyphenyl)methyl benzoate. In medicinal chemistry, (2,5-Diacetyloxyphenyl)methyl benzoate analogs can be synthesized and evaluated for their anti-inflammatory and anti-tumor properties. In material science, (2,5-Diacetyloxyphenyl)methyl benzoate can be used to synthesize MOFs with specific properties for various applications. The toxicity and pharmacokinetics of (2,5-Diacetyloxyphenyl)methyl benzoate need to be further evaluated to determine its potential as a drug candidate. Overall, the research on (2,5-Diacetyloxyphenyl)methyl benzoate has the potential to contribute to the development of new materials and drugs with important applications in various fields.
Méthodes De Synthèse
(2,5-Diacetyloxyphenyl)methyl benzoate can be synthesized through a reaction between 2,5-dihydroxybenzaldehyde and methyl benzoate in the presence of a base catalyst. The reaction produces (2,5-Diacetyloxyphenyl)methyl benzoate as a solid product that can be purified through recrystallization. The purity of (2,5-Diacetyloxyphenyl)methyl benzoate can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Propriétés
Numéro CAS |
17019-78-2 |
|---|---|
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
(2,5-diacetyloxyphenyl)methyl benzoate |
InChI |
InChI=1S/C18H16O6/c1-12(19)23-16-8-9-17(24-13(2)20)15(10-16)11-22-18(21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Clé InChI |
KFOUCBGGQJRKPH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)COC(=O)C2=CC=CC=C2 |
Synonymes |
2,5-Dihydroxybenzenemethanol 2,5-diacetate α-benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
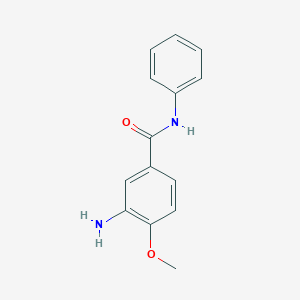


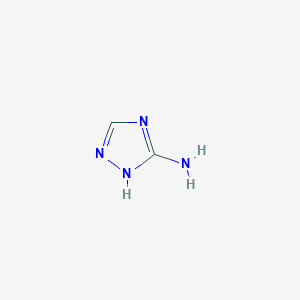


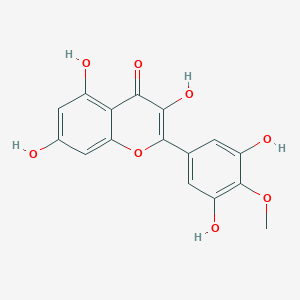
![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)
